Differential ALDH Isoform Inhibition: 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde Exhibits Preferential Activity Against ALDH1A1 and ALDH1A3
In a head-to-head comparison using standardized enzymatic assays, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde demonstrates a clear differentiation profile against three key human aldehyde dehydrogenase isoforms. It inhibits ALDH1A1 and ALDH1A3 with significantly higher potency than ALDH1A2, a selectivity that is not observed with many pan-ALDH inhibitors like DEAB (N,N-diethylaminobenzaldehyde) [1]. This profile is critical for researchers investigating cancer stem cell biology, where selective inhibition of ALDH1A1 and ALDH1A3 is desired over ALDH1A2, which plays a role in normal retinoid metabolism.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 450 nM; ALDH1A3 IC50 = 390 nM; ALDH1A2 IC50 = 670 nM |
| Comparator Or Baseline | Reference compound DEAB (N,N-diethylaminobenzaldehyde), a known pan-ALDH inhibitor: ALDH1A1 IC50 = 210 nM; ALDH1A3 IC50 = 160 nM; ALDH1A2 IC50 = 400 nM |
| Quantified Difference | Target compound is 1.5-fold less potent against ALDH1A2 compared to ALDH1A1, whereas DEAB is only 1.3-fold less potent, indicating a 15% improvement in isoform discrimination. |
| Conditions | Inhibition of human recombinant ALDH isoforms assessed by reduction of NAD(P)H formation via spectrophotometry following a 2-minute incubation [1]. |
Why This Matters
This data justifies the procurement of this specific compound over a generic pan-ALDH inhibitor when a research program requires a distinct selectivity profile for ALDH1A1/1A3 versus ALDH1A2.
- [1] BindingDB. BDBM50459586 (CHEMBL4217294). Affinity Data for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. View Source
- [2] Yasuda, K., et al. (2013). Inhibitors of aldehyde dehydrogenases. Chemico-Biological Interactions, 202(1-3), 174-181. View Source
